molecular formula C21H26FN3O3S B11112465 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(1-methylpiperidin-4-yl)benzamide

4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B11112465
M. Wt: 419.5 g/mol
InChI Key: TVTOOVWYHGNKQG-UHFFFAOYSA-N
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Description

4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a fluorophenyl group, a methanesulfonamido group, and a methylpiperidinyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Methanesulfonamido Intermediate:

    Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Methylpiperidinyl Group:

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or piperidinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[N-(2-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
  • **4-{[N-(2-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
  • **4-{[N-(2-IODOPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.

Properties

Molecular Formula

C21H26FN3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[(2-fluoro-N-methylsulfonylanilino)methyl]-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C21H26FN3O3S/c1-24-13-11-18(12-14-24)23-21(26)17-9-7-16(8-10-17)15-25(29(2,27)28)20-6-4-3-5-19(20)22/h3-10,18H,11-15H2,1-2H3,(H,23,26)

InChI Key

TVTOOVWYHGNKQG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3F)S(=O)(=O)C

Origin of Product

United States

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